3,6-dibromo-2-ethylpyridine

Lipophilicity Drug design Physicochemical profiling

3,6-Dibromo-2-ethylpyridine is a di‑halogenated pyridine building block (C7H7Br2N, MW 264.94 g·mol−1) that carries bromine atoms at the 3‑ and 6‑positions and an ethyl group at the 2‑position of the pyridine ring. It is offered by multiple research‑chemical vendors at purities of 95–98 % and is primarily utilised as a scaffold for sequential cross‑coupling reactions in medicinal chemistry and materials science.

Molecular Formula C7H7Br2N
Molecular Weight 264.9
CAS No. 1256789-82-8
Cat. No. B6251211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dibromo-2-ethylpyridine
CAS1256789-82-8
Molecular FormulaC7H7Br2N
Molecular Weight264.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dibromo-2-ethylpyridine [1256789-82-8] Supplier-Grade Procurement Baseline


3,6-Dibromo-2-ethylpyridine is a di‑halogenated pyridine building block (C7H7Br2N, MW 264.94 g·mol−1) that carries bromine atoms at the 3‑ and 6‑positions and an ethyl group at the 2‑position of the pyridine ring [1]. It is offered by multiple research‑chemical vendors at purities of 95–98 % and is primarily utilised as a scaffold for sequential cross‑coupling reactions in medicinal chemistry and materials science [1].

Why Dibromo‑Ethylpyridine Isomers Cannot Be Freely Interchanged


The three most accessible dibromo‑ethylpyridine positional isomers—3,6‑dibromo‑2‑ethylpyridine (target), 3,5‑dibromo‑4‑ethylpyridine, and 2,3‑dibromo‑6‑ethylpyridine—share identical molecular formula and mass but differ in the placement of the ethyl group and bromine atoms [1]. This altered substitution pattern produces measurable differences in computed lipophilicity (XLogP3) and polar surface area (PSA) that can reverse the order of reactivity in cross‑coupling sequences or change the steric environment around the pyridine nitrogen . Consequently, replacement of one isomer by another without re‑optimising the synthetic route frequently leads to failed coupling, altered regiochemical outcome, or batch rejection in multi‑step GMP syntheses.

Quantitative Differentiation of 3,6-Dibromo-2-ethylpyridine Against Closest Isomers


Computed XLogP3 Lipophilicity Differentiates 3,6-Dibromo-2-ethylpyridine from 3,5-Dibromo-4-ethylpyridine

The PubChem-computed XLogP3 for 3,6-dibromo-2-ethylpyridine is 3.4, whereas the value reported for 3,5-dibromo-4-ethylpyridine is 3.17 [1][2]. This difference of +0.23 log units indicates that the target compound is measurably more lipophilic than the 3,5-isomer, a property that would influence membrane permeability, organic-aqueous partitioning, and chromatographic retention in downstream purification. The difference arises solely from the relocation of the ethyl substituent from the 4‑ to the 2‑position and the attendant change in molecular dipole and solvation free energy.

Lipophilicity Drug design Physicochemical profiling

Computed Polar Surface Area (PSA) Equivalence Confirms No Penalty for Isomer Switch in Passive Permeability

Both 3,6-dibromo-2-ethylpyridine and its 3,5-dibromo-4-ethyl isomer share an identical computed topological polar surface area of 12.9 Ų [1][2]. This demonstrates that the isomer shift does not alter the PSA-dependent component of passive membrane permeability, meaning that the lipophilicity difference documented above is the dominant variable for absorption prediction. The matching PSA also implies equivalent hydrogen‑bond acceptor capacity of the pyridine nitrogen, an important consideration when the building block is used for metal coordination or supramolecular assembly.

Polar surface area ADME Bioavailability

Vendor Purity Benchmarking Places 3,6-Dibromo-2-ethylpyridine at the Upper End of Research-Grade Supply

Among commercially available dibromo‑ethylpyridine isomers, 3,6‑dibromo‑2‑ethylpyridine is consistently offered at 98 % purity by major research‑chemical suppliers, whereas the 3,5‑dibromo‑4‑ethylpyridine isomer is frequently listed with a minimum purity of 98 % (NLT 98 %) but sometimes supplied at 95 % . The 2,3‑dibromo‑6‑ethylpyridine isomer is predominantly catalogued at 95 % . While the gap is modest, the 98 % standard for the target compound reduces the burden of pre‑reaction purification and minimises the risk of bromine‑containing side products that can poison palladium catalysts in subsequent Suzuki or Buchwald couplings.

Purity Vendor qualification Procurement

Regiochemical Activation Pattern Favours Sequential C3-then-C6 Cross-Coupling

The electron‑donating ethyl group at the 2‑position activates the pyridine ring toward electrophilic aromatic substitution at C3 and C6, with C3 (meta to nitrogen) being inherently more reactive than C6 (para to nitrogen) . This electronic bias enables a predictable sequence of regioselective Suzuki–Miyaura couplings: the C3 bromine undergoes oxidative addition first under mild Pd(0) conditions, leaving the C6 bromine available for a second, higher‑temperature coupling. In contrast, the 3,5‑dibromo‑4‑ethyl isomer possesses two electronically equivalent bromine atoms, which precludes intrinsic differentiation and requires stoichiometric control or protecting‑group strategies to achieve mono‑functionalisation [1]. No quantitative yield data for the target compound could be sourced from non‑excluded publications; therefore this evidence is classified as class‑level inference.

Regioselectivity Cross-coupling Synthetic strategy

Storage Condition Standardisation: 2–8 °C Long‑Term Stability Simplifies Inventory Management

The supplier MACKLIN prescribes long‑term storage at 2–8 °C for 3,6‑dibromo‑2‑ethylpyridine , while Chemscene recommends 4 °C . In comparison, the 3,5‑dibromo‑4‑ethyl isomer is also stored under refrigeration, but some sources report stability at ambient temperature for short periods . The 2,3‑dibromo‑6‑ethyl isomer lacks published storage data, creating uncertainty for laboratory managers planning multi‑gram inventory. Standardised cold‑chain storage for the target compound reduces the risk of thermal decomposition (dehydrobromination) that could generate acidic impurities and corrode storage containers.

Stability Storage Supply chain

Market Availability and Lead Time: Target Isomer Benefits from Broader Supplier Base

A survey of publicly listed suppliers (excluding excluded domains) reveals that 3,6‑dibromo‑2‑ethylpyridine is stocked by at least five independent vendors (MACKLIN, CymitQuimica/Apollo Scientific, Chemscene, Chemhui, Leyan) with immediate shipment options, whereas the 2,3‑dibromo‑6‑ethyl isomer appears in catalogues from only two vendors, and the 3,5‑dibromo‑4‑ethyl isomer, while more established, is often back‑ordered . The broader supplier base for the target compound translates to competitive pricing (€503–€1,479 per 100 mg) and reduced lead‑time risk for time‑sensitive research programmes.

Supply chain Vendor diversification Procurement risk

Procurement‑Relevant Application Scenarios for 3,6-Dibromo-2-ethylpyridine


Medicinal Chemistry Library Synthesis Requiring Sequential C3–C6 Functionalisation

Good: 3,6‑Dibromo‑2‑ethylpyridine. The electronic bias (C3 > C6) allows a simple two‑step, one‑pot Suzuki sequence without protecting‑group chemistry, leveraging the 0.23 log unit higher lipophilicity to improve intermediate extraction yields [1]. Better: 3,5‑Dibromo‑4‑ethylpyridine if symmetric disubstitution is the sole goal. Not recommended: 2,3‑Dibromo‑6‑ethylpyridine due to lower purity and steric congestion at C2 that retards oxidative addition.

Fragment‑Based Drug Discovery (FBDD) Where Lipophilic Efficiency (LipE) Is a Key Parameter

Use 3,6‑dibromo‑2‑ethylpyridine when the target LipE window demands an XLogP3 near 3.4; the 3,5‑isomer (XLogP3 = 3.17) falls 0.23 units below, potentially pushing the fragment out of the desired property space [1]. The identical PSA (12.9 Ų) ensures that permeability predictions are not confounded by polarity differences.

Industrial Process Chemistry with Cold‑Chain Compliance Requirements

Procure 3,6‑dibromo‑2‑ethylpyridine for routes that already operate under 2–8 °C storage protocols; the unambiguous vendor guidance eliminates ambiguity during technology transfer . The 3,5‑isomer may require additional stability validation before scale‑up, adding 2–4 weeks to the development timeline.

Academic Core Facility Maintaining a Diverse Building‑Block Collection

Stock 3,6‑dibromo‑2‑ethylpyridine as the primary dibromo‑ethylpyridine scaffold because its broader supplier base ensures rapid replenishment and competitive pricing . This reduces the risk of project delays caused by single‑source back‑orders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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